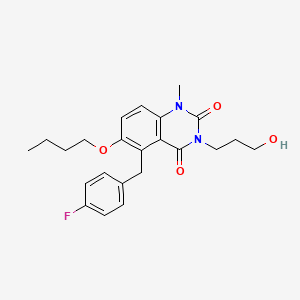
L-Alanine-13C2,15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Alanine-13C2,15N is synthesized by incorporating stable heavy isotopes of carbon (13C) and nitrogen (15N) into the L-Alanine molecule. The synthesis involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotopes at the desired positions within the molecule .
Industrial Production Methods
The industrial production of this compound typically involves large-scale synthesis using labeled precursors. The process includes purification steps to achieve high purity levels (≥99.0%) and ensure the stability of the labeled compound. The production is carried out under controlled conditions to maintain the integrity of the isotopic labels .
Chemical Reactions Analysis
Types of Reactions
L-Alanine-13C2,15N undergoes various chemical reactions, including:
Oxidation: Conversion to pyruvate through oxidative deamination.
Reduction: Formation of alanine from pyruvate via reductive amination.
Substitution: Participation in transamination reactions where the amino group is transferred to another molecule.
Common Reagents and Conditions
Oxidation: Reagents such as nicotinamide adenine dinucleotide (NAD+) and enzymes like alanine dehydrogenase.
Reduction: Reagents like nicotinamide adenine dinucleotide phosphate (NADPH) and enzymes such as alanine transaminase.
Substitution: Amino group donors like glutamate and enzymes like transaminases.
Major Products Formed
Oxidation: Pyruvate and ammonia.
Reduction: Alanine.
Substitution: New amino acids formed through transamination.
Scientific Research Applications
L-Alanine-13C2,15N is widely used in scientific research due to its stable isotopic labels. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of alanine in various biochemical pathways.
Biology: Employed in studies of protein synthesis and degradation, as well as in the investigation of metabolic fluxes.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the development of new drugs and therapeutic agents, as well as in quality control processes
Mechanism of Action
L-Alanine-13C2,15N exerts its effects by participating in metabolic pathways involving sugar and acid metabolism. It acts as a substrate for enzymes involved in these pathways, facilitating the production of energy and the synthesis of other biomolecules. The labeled isotopes allow researchers to track the movement and transformation of alanine within these pathways, providing insights into its role in various biological processes .
Comparison with Similar Compounds
L-Alanine-13C2,15N is unique due to its stable isotopic labels, which distinguish it from other forms of alanine. Similar compounds include:
L-Alanine-13C3,15N: Another isotopically labeled form of alanine with three carbon-13 and one nitrogen-15 atoms.
L-Alanine-15N: Labeled with nitrogen-15 only.
L-Alanine-13C: Labeled with carbon-13 only
These compounds are used in similar research applications but differ in the specific isotopic labels they contain, which can influence their use in different experimental setups.
Properties
Molecular Formula |
C3H7NO2 |
|---|---|
Molecular Weight |
92.072 g/mol |
IUPAC Name |
(2S)-2-(15N)azanyl(1,2-13C2)propanoic acid |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i2+1,3+1,4+1 |
InChI Key |
QNAYBMKLOCPYGJ-ISIQBFSCSA-N |
Isomeric SMILES |
C[13C@@H]([13C](=O)O)[15NH2] |
Canonical SMILES |
CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


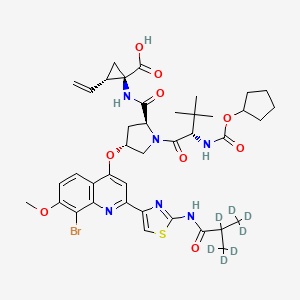
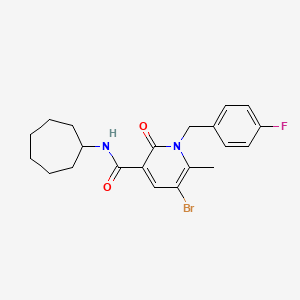
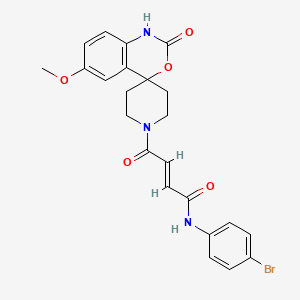
![(E)-3-(3,4-dihydroxyphenyl)-1-(1-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)prop-2-en-1-one](/img/structure/B12412180.png)
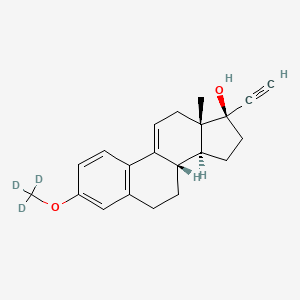
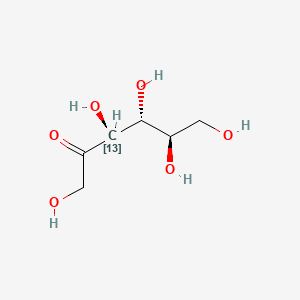

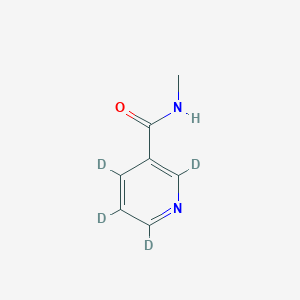



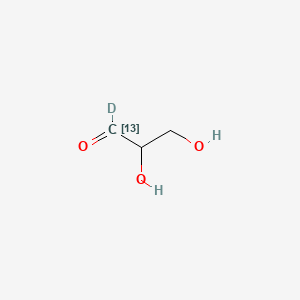
![6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6](/img/structure/B12412242.png)
